molecular formula C40H48P2 B12894030 (R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine

(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12894030
M. Wt: 590.8 g/mol
InChI Key: UQQWBSQYHUEYNS-UHFFFAOYSA-N
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Description

®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative containing a di-p-tolylphosphino group. The reaction is usually carried out under inert conditions to prevent oxidation and degradation of the phosphine ligands. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine ligands results in phosphine oxides, while substitution reactions can yield a variety of modified phosphine derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is widely used as a ligand in asymmetric catalysis. It forms stable complexes with transition metals, which can then be used to catalyze a variety of reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of chiral drugs and other biologically active molecules. Its ability to form stable complexes with metals makes it a valuable tool in the development of new pharmaceuticals .

Industry

In industry, ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is used in the production of fine chemicals and materials. Its role as a ligand in catalytic processes allows for the efficient and selective synthesis of various compounds .

Mechanism of Action

The mechanism by which ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The specific molecular targets and pathways involved depend on the nature of the metal and the reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-Dicyclohexyl(2’-(di-p-tolylphosphino)-6,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine apart from similar compounds is its unique combination of steric and electronic properties. The dicyclohexyl groups provide significant steric bulk, which can influence the selectivity and reactivity of the metal-ligand complexes. Additionally, the di-p-tolylphosphino groups offer electronic properties that can be fine-tuned to optimize catalytic performance .

Properties

Molecular Formula

C40H48P2

Molecular Weight

590.8 g/mol

IUPAC Name

[2-[2-bis(4-methylphenyl)phosphanyl-6-methylphenyl]-3-methylphenyl]-dicyclohexylphosphane

InChI

InChI=1S/C40H48P2/c1-29-21-25-35(26-22-29)42(36-27-23-30(2)24-28-36)38-20-12-14-32(4)40(38)39-31(3)13-11-19-37(39)41(33-15-7-5-8-16-33)34-17-9-6-10-18-34/h11-14,19-28,33-34H,5-10,15-18H2,1-4H3

InChI Key

UQQWBSQYHUEYNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)C)C

Origin of Product

United States

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